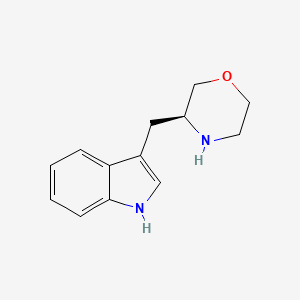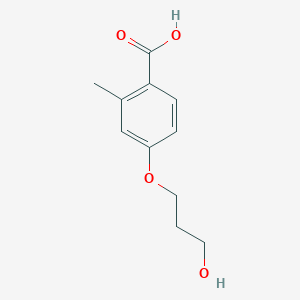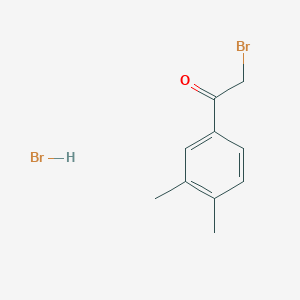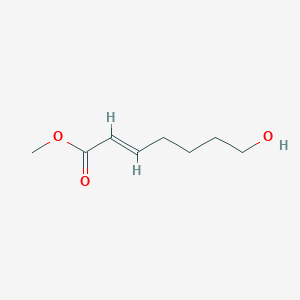
Butyl 1H,1H,2H,2H-perfluorohexyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 1H,1H,2H,2H-perfluorohexyl carbonate is a specialized organofluorine compound known for its unique properties, including high thermal stability, chemical resistance, and hydrophobicity. These characteristics make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 1H,1H,2H,2H-perfluorohexyl carbonate typically involves the reaction of butanol with 1H,1H,2H,2H-perfluorohexyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and to optimize production efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 1H,1H,2H,2H-perfluorohexyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form butanol and 1H,1H,2H,2H-perfluorohexyl alcohol.
Reduction: It can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Butanol and 1H,1H,2H,2H-perfluorohexyl alcohol.
Reduction: Corresponding alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butyl 1H,1H,2H,2H-perfluorohexyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the development of fluorinated surfactants and emulsifiers for biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions and its biocompatibility.
Industry: Utilized in the production of high-performance coatings, lubricants, and sealants due to its chemical resistance and thermal stability.
Wirkmechanismus
The mechanism by which Butyl 1H,1H,2H,2H-perfluorohexyl carbonate exerts its effects is primarily through its interaction with various molecular targets. Its hydrophobic and lipophobic nature allows it to form stable interfaces, making it effective in applications such as surfactants and emulsifiers. The perfluorinated chain provides thermal and chemical stability, enhancing its performance in harsh conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H,1H,2H,2H-Perfluorodecyl acrylate
- 1H,1H,2H,2H-Perfluorooctyl methacrylate
- 1H,1H,2H,2H-Perfluorobutyl ethyl carbonate
Uniqueness
Butyl 1H,1H,2H,2H-perfluorohexyl carbonate stands out due to its specific combination of a butyl group and a perfluorohexyl chain, which provides a unique balance of hydrophobicity and reactivity. This makes it particularly suitable for applications requiring both stability and reactivity, such as in advanced coatings and drug delivery systems.
Eigenschaften
Molekularformel |
C11H13F9O3 |
|---|---|
Molekulargewicht |
364.20 g/mol |
IUPAC-Name |
butyl 3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonate |
InChI |
InChI=1S/C11H13F9O3/c1-2-3-5-22-7(21)23-6-4-8(12,13)9(14,15)10(16,17)11(18,19)20/h2-6H2,1H3 |
InChI-Schlüssel |
XMTBKWFPAVYAMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[4-(aminomethyl)phenyl]benzonitrile](/img/structure/B12079669.png)









